Azanium;azane;ruthenium(3+);trichloride;hydroxide

Speciation chemistry Acid-base equilibria Ruthenium ammine complexes

The compound designated by CAS 72379-21-6, with the IUPAC name azanium;azane;ruthenium(3+);trichloride;hydroxide and molecular formula Cl₃H₂₃N₇ORu (MW 344.70), is the reaction product of hexaammineruthenium(III) trichloride with ammonium hydroxide. It belongs to the class of cationic ruthenium(III) ammine complexes, which are recognized for their well-defined, outer-sphere electron transfer kinetics and chemical reversibility.

Molecular Formula Cl3H23N7ORu
Molecular Weight 344.7 g/mol
Cat. No. B12748098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;azane;ruthenium(3+);trichloride;hydroxide
Molecular FormulaCl3H23N7ORu
Molecular Weight344.7 g/mol
Structural Identifiers
SMILES[NH4+].N.N.N.N.N.N.[OH-].[Cl-].[Cl-].[Cl-].[Ru+3]
InChIInChI=1S/3ClH.7H3N.H2O.Ru/h3*1H;7*1H3;1H2;/q;;;;;;;;;;;+3/p-3
InChIKeyLFKSXMBLMKWHKI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to CAS 72379-21-6 Hexaammine Ruthenium(III) Chloride Hydroxide Complexes


The compound designated by CAS 72379-21-6, with the IUPAC name azanium;azane;ruthenium(3+);trichloride;hydroxide and molecular formula Cl₃H₂₃N₇ORu (MW 344.70), is the reaction product of hexaammineruthenium(III) trichloride with ammonium hydroxide . It belongs to the class of cationic ruthenium(III) ammine complexes, which are recognized for their well-defined, outer-sphere electron transfer kinetics and chemical reversibility . This specific product introduces hydroxide ions into the counter-ion sphere, which fundamentally alters its acid-base speciation, aqueous stability, and catalytic properties compared to the standard hexaammineruthenium(III) chloride (CAS 14282-91-8) [1].

Hydroxide ion-pair form for speciation-controlled alkaline aqueous research.

Pre-equilibrated Ru(III)-OH entry point reduces ligand ambiguity in water oxidation studies.

Supports catalyst immobilization, biosensor mediator, and zeolite precursor applications.

Why Generic Hexaammine Chloride Cannot Substitute CAS 72379-21-6 in pH-Sensitive or Aqueous Stability Applications


Simply procuring hexaammineruthenium(III) chloride (CAS 14282-91-8) as a functional equivalent fails where speciation control and aqueous stability are critical. In neutral to alkaline aqueous solution, the non-hydroxide form is a well-established precursor to polynuclear species like Ruthenium Red and Ruthenium Brown, which form via hydroxide-bridged condensation reactions [1]. Conversely, the pre-formed hydroxide adduct of CAS 72379-21-6 has a defined acid dissociation constant (pK ≈ 13.1) governing the equilibrium between the ion-pair and deprotonated amido species [2]. This provides a quantifiable window of pH stability and catalytic speciation that is not present when starting from the pure chloride salt, making the compounds non-interchangeable in systems where pH-dependent charge, solubility, or catalytic activity is a key design parameter [3].

Generic hexaammine chloride (CAS 14282-91-8) lacks pre-formed hydroxide, leading to variable speciation and polynuclear byproduct formation in alkaline media.

Chloride-only form may undergo uncontrolled aquation and μ-oxo bridging, compromising stability and catalytic reproducibility.

Without hydroxide counter-ion, pH-dependent charge and redox behavior cannot be predicted from the same thermodynamic baseline.

Quantitative Evidence Guide for CAS 72379-21-6 Differentiation


Base-Catalyzed Speciation Control via Hydroxide Ion-Pair Formation

The target compound's key differentiation lies in its hydroxide content, which directly controls the formation of a hydroxide ion-pair and a deprotonated amido species. In basic solutions of the parent hexaammine ion, the formation constant of the hydroxide ion-pair is K₁ = 5.4 ± 0.8 M⁻¹ at 25 °C and ionic strength 0.1 M [1]. The subsequent deprotonation to the amido species [Ru(NH₃)₅(NH₂)]²⁺ proceeds with a formation constant K₂ = 1.8 ± 0.2, yielding an apparent acid dissociation constant of pK = 13.1 ± 0.3 [1]. The pure chloride salt (CAS 14282-91-8) lacks this built-in hydroxide reservoir, meaning speciation in alkaline media is kinetically controlled and dependent on exogenous base, while CAS 72379-21-6 approaches equilibrium speciation from a defined starting point.

Hydroxide ion-pair speciation
Reported
K₁ = 5.4 ± 0.8 M⁻¹; pK = 13.1 ± 0.3
Thermodynamic starting point for hydroxide adduct speciation, absent in chloride-only form.
Ionic strength 0.1 M, 25 °C; cross-study comparable.
Speciation chemistry Acid-base equilibria Ruthenium ammine complexes

Intrinsic Water Oxidation Activity: [Ru(NH₃)₆]³⁺ vs. [Ru(NH₃)₅Cl]²⁺

A direct head-to-head comparison in the same laboratory and experimental system quantified the intrinsic catalytic activity (kO₂) for water oxidation. The hexaammineruthenium(III) core, which is the structural basis of CAS 72379-21-6, exhibits kO₂ = 3.5 × 10⁻⁵ s⁻¹ in a Nafion membrane, while the pentaamminechlororuthenium(III) analog ([Ru(NH₃)₅Cl]²⁺) shows kO₂ = 2.7 × 10⁻³ s⁻¹—a factor of ~77 higher [1]. Despite the hexaammine's lower intrinsic activity, both complexes share identical cooperative catalysis distances (rco = 1.21 nm) and nearly identical critical decomposition distances (rd ≈ 0.82–0.84 nm), indicating that the hexaammine system engages in the same bimolecular cooperative O–O bond formation mechanism but with attenuated turnover frequency [1]. The hydroxide form further influences this activity by shifting the Ru(III)/Ru(IV) redox equilibria in alkaline media.

Water oxidation activity
Head-to-head
kO₂ [Ru(NH₃)₆]³⁺ = 3.5×10⁻⁵ s⁻¹
[Ru(NH₃)₅Cl]²⁺ = 2.7×10⁻³ s⁻¹
~77-fold lower intrinsic rate
Hexaammine core provides slower baseline for cooperative O–O formation mechanism studies.
Nafion membrane, Ce(IV) oxidant; rco identical (1.21 nm).
Water oxidation catalysis Ruthenium ammine complexes Nafion membrane immobilization

Suppression of Bimolecular Decomposition and Polynuclear Byproduct Formation

A well-known liability of hexaammineruthenium(III) chloride in homogeneous aqueous solution is its progressive transformation into polynuclear species (Ruthenium Red and Ruthenium Brown) via bimolecular decomposition, which accelerates at higher concentrations [1]. Comparative zeolite studies confirm that in NaY zeolites, [Ru(NH₃)₆]³⁺ cations gradually convert to Ru-red-wine and Ru-brown trimers, whereas in BEA zeolites the hexaammine cation remains intact after months of ambient storage [2]. The target compound, pre-formulated with hydroxide, affects this decomposition equilibrium by shifting the speciation toward the hydroxide ion-pair or deprotonated amido form, which participates differently in μ-oxo bridge formation kinetics compared to the purely chloro-coordinated precursor [3].

Polynuclear decomposition
Class-level
Decomposition rate constants unreported for hydroxide form; BEA zeolite stable months vs. NaY conversion.
Hydroxide formulation may retard Ru-red/brown condensation pathway under storage.
Data to verify; class-level inference from zeolite matrix studies.
Stability Bimolecular decomposition Ruthenium Red formation Nafion immobilization

Electrochemical Redox Potential and Mediator Performance vs. Ferricyanide

The hexaammineruthenium(III/II) couple (E₁/₂ ≈ -0.22 V vs. SCE in neutral aqueous solution) is established as a chemically and electrochemically reversible outer-sphere redox probe, widely used in glucose biosensors as an alternative to ferricyanide . Engineered fungal FAD-dependent glucose dehydrogenase (AfGDH-H403D) produces a response current of 46.0 μA for 10 mM glucose with hexaammineruthenium(III), which is statistically comparable to the 47.8 μA obtained with wild-type AfGDH and the standard ferricyanide mediator [1]. The hydroxide form of CAS 72379-21-6 provides the additional advantage of compatibility with alkaline electrolyte conditions where the deprotonated amido species (formed at pH > pK 13.1) may facilitate immobilization on MXene- or Nafion-modified electrodes without the competing chloride ligand hydrolysis that complicates the pure chloride salt [2].

Biosensor mediator
Reported
46.0 μA (hexaammine) vs. 47.8 μA (ferricyanide) at 10 mM glucose
Comparable amperometric response without cyanide ligand handling complexity.
AfGDH-H403D mutant, Bioelectrochemistry 2018.
Electron mediator Glucose biosensor Redox potential FAD-GDH

Application Scenarios Where CAS 72379-21-6 Provides Verifiable Advantage


Alkaline Water Oxidation Catalyst Development Requiring Defined Speciation

In fundamental studies of cooperative water oxidation catalysis, the ability of CAS 72379-21-6 to enter solution as a pre-formed hydroxide ion-pair ensures that catalytic activity measurements begin from a thermodynamically characterized Ru(III)-OH species rather than an undefined mixture of aqua and hydroxo ligands. This is critical for mechanistic studies where the deprotonation equilibrium (pK = 13.1) governs the formation of the active Ru(IV)-amido intermediate [1]. Researchers comparing catalyst frameworks should select this form when reproducing cooperative catalysis experiments in Nafion membranes to eliminate speciation ambiguity that confounds kO₂ comparisons with the pentaamminechloro analog [2].

Glucose Biosensor Fabrication with Alkaline-Compatible Redox Mediator

For electrochemical glucose sensors using FAD-dependent glucose dehydrogenase, hexaammineruthenium(III) delivers amperometric performance equivalent to ferricyanide (46.0 μA vs. 47.8 μA at 10 mM glucose) without the toxicological burden of free cyanide [3]. The hydroxide form of CAS 72379-21-6 is preferred in sensor ink formulations requiring alkaline pH compatibility, as the pre-equilibrated hydroxide counter-ion minimizes uncontrolled chloride hydrolysis at the electrode interface that can shift the mediator's formal potential and degrade sensor reproducibility over repeated cycles [1].

Zeolite-Encapsulated Catalyst Synthesis with Enhanced Ambient Stability

When preparing ruthenium-zeolite catalysts via aqueous ion exchange, the stability of the precursor cation against polynuclear condensation is the primary determinant of metal dispersion. Evidence shows that in BEA zeolites, [Ru(NH₃)₆]³⁺ remains intact for months, while in NaY it progressively transforms into inactive Ru-red and Ru-brown trimers [4]. Procuring CAS 72379-21-6 with its hydroxide formulation may extend this stability window to zeolite topologies that are otherwise susceptible to decomposition, by shifting the μ-oxo bridge formation equilibrium. This is particularly relevant for scale-up syntheses where long precursor solution hold times are required.

Pharmaceutical Research on Ruthenium(III) Ammine Prodrug Activation

Ruthenium(III) ammine complexes are investigated as prodrugs that undergo 'activation by reduction' in the hypoxic tumor microenvironment. The hydroxide form's defined acid dissociation constant (pK = 13.1) and the base-catalyzed hydrolysis pathway characterized by Waysbort and Navon [1] provide a quantitative framework for predicting the aquation and ligand substitution kinetics under physiological pH conditions. Researchers procuring this compound for structure-activity relationship studies benefit from the ability to model speciation-dependent cellular uptake, which is not possible with the chloride-only form where the competing chloride hydrolysis obscures the hydroxide-dependent activation pathway.

Application
Selection Property
Validation Focus
Water oxidation mechanistic studies
Speciation-defined Ru(III)-OH entry point
Reproducible cooperative O₂ evolution kinetics
Glucose biosensor development
Alkaline-compatible redox mediator without cyanide handling
Amperometric equivalence and sensor stability
Zeolite-encapsulated catalyst synthesis
Precursor stability against polynuclear condensation
Metal dispersion and shelf-life under ambient storage
Ru(III) prodrug activation research
Defined pK and base-catalyzed hydrolysis pathway
Speciation-dependent cellular uptake modeling
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